2-(Methoxymethyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
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Overview
Description
The compound “2-(Methoxymethyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid” is a derivative of the 1,2,4-triazolo[1,5-a]pyrimidine class . This class of compounds is known for their wide range of biological activities . They are part of living organisms and play a vital role in various biological procedures as well as in cancer pathogenesis .
Scientific Research Applications
Synthesis and Structural Analysis
A comprehensive study on the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives and some of their reactions provided insights into the creation of compounds through interaction with ethyl 2-(benzo[d]thazol-2-yl)acetate and various derivatives. This research outlines the synthesis pathway for new pyrido[3,2-e][1,2,4]triaziolo[1,5-c]pyrimidine-5-carboxylate derivatives, highlighting the structural diversity and potential for further chemical exploration (Mohamed, 2021).
Another investigation focused on the rearrangement of thiazolo[3,2-a]pyrimidines into triazolo[4,3-a]pyrimidines through a reduction process. This study not only illustrates the method of obtaining triazolo[4,3-a]pyrimidines but also discusses the mechanism behind the reaction, providing a deep dive into the chemical transformations of these compounds (Lashmanova et al., 2019).
Research on the azaindolizine compounds, specifically focusing on alkyl rearrangement of 5-methyl-7-alkoxy-s-triazolo [1,5-a] pyrimidines, provides an understanding of the behavior of alkyl groups in these derivatives. The study's findings on the structural outcomes of these rearrangements add valuable knowledge to the field of heterocyclic chemistry (Makisumi & Kanō, 1963).
Chemical Properties and Reactions
A detailed examination of the synthesis, structure, and reactions of 2-R-7-methyl[1,2,4]triazolo[2,3-a]pyrimidines revealed the regioselective interactions and provided insights into the molecular electrostatic potential and geometries of the reagent molecules. This study is crucial for understanding the chemical behavior and potential applications of these compounds (Shikhaliev et al., 2008).
The process of cyclisation of ethyl 2-ethoxymethylidene-3-oxo-3-polyfluoroalkylpropionates with 3-amino-1H-[1,2,4]triazole leading to ethyl 7-polyfluoroalkyl-7-hydroxy-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylates was studied. This research highlights the ring-chain isomerism and its dependence on solvent and substituent length, offering insights into the reactivity and isomerisation of these compounds (Pryadeina et al., 2008).
Mechanism of Action
Target of Action
Compounds containing the 1,2,4-triazolo[1,5-a]pyrimidine scaffold have been found to exhibit inhibitory activity against tyrosyl dna phosphodiesterase 2 (tdp2), mutant forms of epidermal growth factor receptor kinase (l858r-t790m), and lysine-specific histone demethylase 1 (lsd1/kdm1a) .
Mode of Action
It’s known that 1,2,4-triazolo[1,5-a]pyrimidines derivatives can interact with their targets, leading to changes in the biological activities of these targets .
Biochemical Pathways
Given the targets mentioned above, it can be inferred that this compound may affect dna repair pathways (through tdp2 inhibition), cell growth and proliferation pathways (through egfr kinase inhibition), and gene expression pathways (through lsd1/kdm1a inhibition) .
Result of Action
Given its potential targets, it can be inferred that this compound may have potential anti-cancer, anti-inflammatory, and anti-oxidant effects .
Properties
IUPAC Name |
2-(methoxymethyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O3/c1-5-6(8(14)15)3-10-9-11-7(4-16-2)12-13(5)9/h3H,4H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCZSZNQTGJUMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=NC(=NN12)COC)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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